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Bacteriocin curvaticin FS47 -

Bacteriocin curvaticin FS47

Catalog Number: EVT-246991
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Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of curvaticin FS47 involves its production by Lactobacillus curvatus FS47 through ribosomal translation. The purification process typically includes several steps:

  1. Ammonium Sulfate Precipitation: This step concentrates the bacteriocin by precipitating proteins based on their solubility.
  2. Solid-Phase Extraction: This method further purifies the target compound by separating it from other components based on adsorption characteristics.
  3. Reversed-Phase High-Pressure Liquid Chromatography: This technique allows for the separation of curvaticin FS47 from other peptides based on hydrophobicity.

The final product has been characterized to have a molecular weight of approximately 4.07 kilodaltons, as determined by mass spectrometry, and has undergone partial amino acid sequencing to identify its structure .

Mechanism of Action

The mechanism of action for curvaticin FS47 involves its binding to specific receptors on the surface of susceptible bacteria. This binding disrupts membrane integrity and alters intracellular pH homeostasis, ultimately leading to cell lysis and death . The bacteriocin's ability to inhibit Listeria monocytogenes is particularly noteworthy given the pathogen's significance in food safety concerns.

Physical and Chemical Properties Analysis

Curvaticin FS47 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 4.07 kilodaltons.
  • Stability: Heat-stable, allowing it to maintain activity under various thermal conditions.
  • Solubility: Soluble in aqueous solutions, which is typical for many peptides.

These properties enhance its potential for use in food preservation and safety applications .

Applications

Curvaticin FS47 has significant potential applications in various fields:

  • Food Industry: Its antimicrobial properties make it an excellent candidate for use as a natural preservative to inhibit spoilage organisms and pathogens in food products.
  • Medical Applications: Owing to its ability to combat antibiotic-resistant bacteria, curvaticin FS47 could be explored for therapeutic uses against certain infections.
  • Functional Foods: Incorporating bacteriocins like curvaticin FS47 into functional foods could enhance their health benefits by providing additional antimicrobial protection.

Research continues into optimizing the production and application of curvaticin FS47, highlighting its relevance in both food safety and public health contexts .

Introduction to Bacteriocin Curvaticin FS47

Taxonomic Origin and Ecological Niche of Lactobacillus curvatus FS47

Lactobacillus curvatus (reclassified as Latilactobacillus curvatus in 2020) belongs to the phylum Firmicutes, class Bacilli, and is characterized by its curved rod morphology (0.7–0.9 × 1–2 μm) with cells often forming pairs, short chains, or distinctive horseshoe-shaped arrangements of four cells [10]. Colonies typically appear as milky white, opaque convex formations with moist edges when cultured on agar plates. This species demonstrates remarkable ecological versatility, inhabiting diverse niches:

  • Fermented Meat Ecosystems: L. curvatus dominates the microbiota of traditional fermented sausages and cured meat products. Competitive advantages include tolerance to high salt concentrations (up to 6.5% NaCl), psychrotrophic growth at refrigeration temperatures (growth at 10°C), and the ability to hydrolyze meat proteins and lipids to generate flavor compounds [1] [10].
  • Plant Fermentation Environments: Strains are frequently isolated from kimchi, sauerkraut, and sourdough, where they contribute to acidification through lactic acid production and inhibit spoilage organisms through bacteriocin secretion [10].
  • Dairy Sources: Though less common, some strains colonize raw milk cheeses and other dairy products, likely originating from environmental contamination during processing [1] [10].
  • Animal Gastrointestinal Tracts: L. curvatus has been identified in the feces of poultry, ruminants, and humans, suggesting adaptation to intestinal conditions [1] [7].

The FS47 strain was originally isolated from ground beef, reflecting its association with raw meat substrates where competitive antimicrobial production provides a selective advantage [1]. Genomic analyses reveal that L. curvatus possesses a diverse carbohydrate metabolism (trehalose, glucose, maltose) and harbors gene clusters encoding bacteriocin synthesis, immunity, and secretion. Specifically, the curvaticin FS47 operon spans ~4.3 kb on the chromosome and includes the structural gene cutA, immunity genes (cutB, cutC), and an ABC transporter system (cutT) for peptide processing and export [3] [10].

Table 1: Ecological Sources of Bacteriocin-Producing L. curvatus Isolates

Source CategorySpecific SourcesPrevalence
Fermented MeatsSalami, fermented sausages, cured hamHigh (Primary habitat)
Plant FermentationsKimchi, sauerkraut, sourdoughModerate
Animal-Derived Raw MaterialsBeef, poultry, raw milkModerate
Gastrointestinal TractHuman, chicken, ruminant fecesLow

Historical Context of Curvaticin Discovery and Early Characterization Studies

The discovery of curvaticin FS47 emerged during a surge in bacteriocin research in the early 1990s, when scientists intensively screened lactic acid bacteria from food sources for antilisterial activity. Initial reports identified a L. curvatus strain (FS47) from retail ground beef that produced a heat-stable peptide inhibitory to Listeria monocytogenes [1]. Purification and biochemical characterization followed rapidly:

  • Purification Methodology: Early protocols employed ammonium sulfate precipitation (40% saturation), followed by solid-phase extraction and reversed-phase high-pressure liquid chromatography (RP-HPLC). This yielded a purified peptide with a molecular mass of 4.07 kDa, determined by mass spectrometry [2].
  • Amino Acid Sequencing: N-terminal sequencing revealed the first 31 residues: Tyr-Thr-Ala-Lys-Gln-Cys-Leu-Gln-Ala-Ile-Gly-Ser-Cys-Gly-Ile-Ala-Gly-Thr-Gly-Ala-Gly-Ala-Ala-Gly-Gly-Pro-Ala-Gly-Ala-Phe-Val [2] [9]. This sequence contained the characteristic YGNGV motif (positions 5–9: YTAKQ) of class IIa bacteriocins but showed limited homology to pediocin-like structures, suggesting a novel variant [2] [8].
  • Genetic Characterization: Molecular genetic analysis in the early 2000s identified the cut operon. The structural gene cutA encodes a 69-amino acid precursor featuring an 18-residue double-glycine leader peptide and a 51-amino acid mature bacteriocin. Downstream genes (cutB, cutC) encode peptides homologous to two-component bacteriocins and immunity proteins, respectively. The ABC transporter gene (cutT) facilitates leader peptide cleavage and export [3].

Key biochemical properties established during early studies include:

  • Thermal Stability: Activity retained after 30 minutes at 100°C but abolished by autoclaving (121°C) [5].
  • pH Sensitivity: Maximal activity observed at pH 5.0, with significant reduction above pH 7.0 or below pH 3.0 [5].
  • Enzyme Sensitivity: Complete inactivation by proteases (proteinase K, pepsin) but resistance to α-amylase, confirming proteinaceous nature [1] [5].
  • Biosynthesis Kinetics: Production initiates during mid-logarithmic growth, peaks in early stationary phase, and correlates with medium acidification (pH drop to 4.2–4.5) [5].

Table 2: Key Biochemical Properties of Curvaticin FS47

PropertyCharacteristicMethod of Determination
Molecular Mass4.07 kDaMass spectrometry [2]
Isoelectric PointPredicted >8.5 (cationic)Bioinformatics analysis
Thermal Stability (100°C)Stable for 30 minAgar well diffusion assay [5]
pH Stability (Range)Active at pH 3.0–7.0 (optimal pH 5.0)pH-adjusted supernatants [5]
Protease SensitivityInactivated by proteinase K, pepsin, trypsinEnzyme-treated samples [5]
Leader Peptide TypeDouble-glycine (N-terminal processing)Genetic sequencing [3]

Role in Microbial Antagonism: Spectrum of Inhibitory Activity Against Foodborne Pathogens

Curvaticin FS47 exhibits a narrow-to-moderate spectrum of antimicrobial activity, primarily targeting Gram-positive bacteria, with notable potency against high-impact foodborne pathogens and spoilage organisms:

  • Primary Target: Listeria monocytogenes: Curvaticin FS47 demonstrates bactericidal effects against L. monocytogenes, including strains isolated from meat, dairy, and produce. Its mechanism involves binding to mannose phosphotransferase system (Man-PTS) receptors on the bacterial surface, followed by pore formation in the cytoplasmic membrane. This induces rapid depolarization, ion leakage (K⁺, ATP), and cell death within minutes [8]. Studies confirm efficacy against antibiotic-resistant variants of Listeria, highlighting its potential for controlling challenging strains [7].
  • Other Sensitive Pathogens:
  • Staphylococcus aureus: Inhibition of methicillin-sensitive (MSSA) and resistant (MRSA) strains via membrane disruption [5] [6].
  • Enterococcus faecalis: Bacteriostatic or bactericidal effects depending on strain sensitivity [1] [5].
  • Bacillus and Clostridium spp.: Prevents outgrowth of spores in meat and dairy matrices [8].
  • Gram-Negative Pathogens: Generally resistant due to the outer membrane barrier. However, synergy with EDTA (a chelator disrupting lipopolysaccharide) enables activity against Salmonella Typhimurium and Escherichia coli O157:H7 [1] [6].
  • Spoilage Organisms: Inhibits Brochothrix thermosphacta, Carnobacterium spp., and other LAB, extending shelf-life in meat products [1] [10].

In food systems, curvaticin FS47 exerts multi-modal protection:

  • Direct Antagonism: Bacteriocin molecules adsorb to target cells, disrupting membrane integrity [8].
  • Environmental Acidification: Lactic acid production by L. curvatus lowers pH, enhancing curvaticin activity and synergistically inhibiting pathogens [5] [10].
  • Nitrite Reduction: By accelerating pH drop in fermented meats, L. curvatus reduces residual nitrite levels, lowering carcinogenic nitrosamine formation [10].

Table 3: Sensitivity of Foodborne Pathogens to Curvaticin FS47

PathogenInhibitory ActivityMechanismFood Relevance
Listeria monocytogenesBactericidal (High)Pore formation, membrane depolarizationReady-to-eat meats, soft cheeses
Staphylococcus aureusBactericidal (Moderate)Membrane disruptionDairy, cured meats
Enterococcus faecalisBacteriostaticMembrane permeability alterationMulti-food contamination
Bacillus cereusInhibitorySpore outgrowth preventionRice, dairy products
Salmonella entericaResistant (Synergy with EDTA)N/APoultry, eggs
Escherichia coli O157:H7Resistant (Synergy with EDTA)N/ABeef, produce

Applications leverage both purified curvaticin and bacteriocin-producing cultures:

  • Starter Cultures: L. curvatus FS47 is incorporated into fermented sausage formulations, competitively excluding pathogens during fermentation and drying [10].
  • Active Packaging: Curvaticin FS47 incorporated into polyethylene films inhibits surface contamination on meats and cheeses [10].
  • Multi-Hurdle Preservation: Combined with organic acids, chitosan, or high-pressure processing to enhance spectrum and efficacy [6] [8].

Properties

Product Name

Bacteriocin curvaticin FS47

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